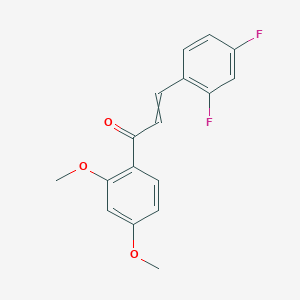![molecular formula C15H13BrO B14263727 1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene CAS No. 134478-80-1](/img/structure/B14263727.png)
1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a bromine atom attached to a benzene ring, which is further connected to a phenylprop-2-en-1-yl group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-bromo-2-hydroxybenzene with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of co-oxidants.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted benzene derivatives, epoxides, diols, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylprop-2-en-1-yl group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the oxygen atom connecting the benzene ring and the phenylprop-2-en-1-yl group.
1-Bromo-2-(3-bromopropoxy)benzene: Contains an additional bromine atom on the propoxy group.
1-Phenylprop-2-en-1-one: Lacks the bromine atom and has a different functional group arrangement.
Uniqueness
The presence of both bromine and phenylprop-2-en-1-yl groups allows for diverse chemical transformations and interactions .
Propiedades
Número CAS |
134478-80-1 |
|---|---|
Fórmula molecular |
C15H13BrO |
Peso molecular |
289.17 g/mol |
Nombre IUPAC |
1-bromo-2-(3-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13BrO/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2 |
Clave InChI |
PIAYLQZCQAUHFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
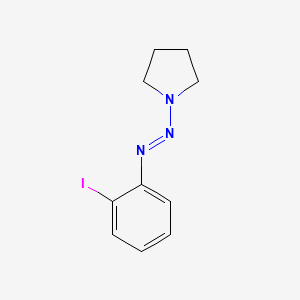
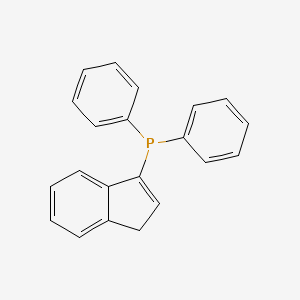
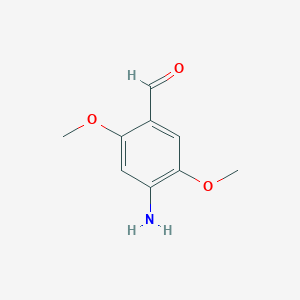

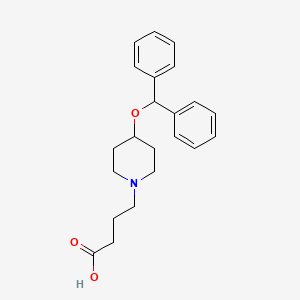
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)


